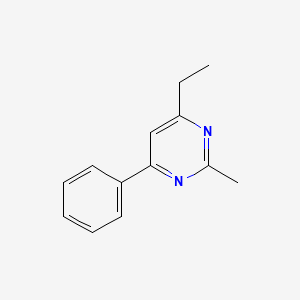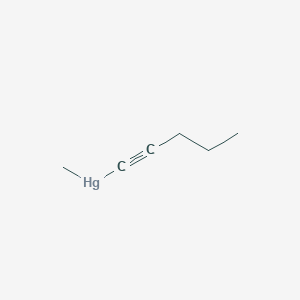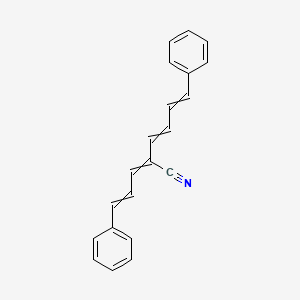![molecular formula C10H20OS2 B14388744 3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene CAS No. 88627-48-9](/img/structure/B14388744.png)
3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene is an organic compound characterized by its unique structure, which includes multiple sulfanyl (thioether) linkages and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene typically involves multi-step organic reactions. One common method includes the reaction of 3-chloroprop-1-ene with 2-mercaptoethanol to form 3-{[2-(hydroxyethyl)sulfanyl]prop-1-ene}. This intermediate is then reacted with 2-mercaptoethyl isopropyl ether under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted allyl derivatives.
Scientific Research Applications
3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene involves its interaction with various molecular targets. The sulfanyl groups can form strong interactions with metal ions, making it useful in catalysis and coordination chemistry. The allyl group can participate in radical reactions, contributing to its reactivity in polymerization processes.
Properties
CAS No. |
88627-48-9 |
|---|---|
Molecular Formula |
C10H20OS2 |
Molecular Weight |
220.4 g/mol |
IUPAC Name |
2-[2-(2-prop-2-enylsulfanylethylsulfanyl)ethoxy]propane |
InChI |
InChI=1S/C10H20OS2/c1-4-6-12-8-9-13-7-5-11-10(2)3/h4,10H,1,5-9H2,2-3H3 |
InChI Key |
DHNULXDNMQSJBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCSCCSCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14388671.png)

![2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl hexadecanoate](/img/structure/B14388691.png)
![Ethyl(methyl)bis[(trifluoroacetyl)oxy]stannane](/img/structure/B14388703.png)
![3-[3-(Decyloxy)-2-hydroxypropoxy]propane-1,2-diol](/img/structure/B14388705.png)
![6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14388708.png)


![[(Hex-1-en-3-yl)selanyl]benzene](/img/structure/B14388728.png)


